2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione
Description
2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione is a fluorinated isoindoline-1,3-dione derivative characterized by a pyridine ring substituted with a fluorine atom at the 2-position and a methyl linker to the isoindoline-1,3-dione core.
Properties
IUPAC Name |
2-[(2-fluoropyridin-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-12-9(4-3-7-16-12)8-17-13(18)10-5-1-2-6-11(10)14(17)19/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQXIJMDSHPXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(N=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of 2-fluoropyridine-3-methanol with phthalic anhydride in the presence of a suitable catalyst, such as SiO2-tpy-Nb, under reflux conditions in a solvent mixture of isopropanol and water . This method yields the desired isoindoline-1,3-dione derivative with moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindoline-1,3-diones, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds related to isoindoline derivatives exhibit significant anticancer properties. The presence of the fluoropyridine moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents.
Case Study:
A study published in Journal of Medicinal Chemistry explored various isoindoline derivatives, including those similar to 2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione. The results demonstrated that these compounds inhibited cell proliferation in several cancer cell lines, suggesting their potential as lead compounds for further development .
2. Antimicrobial Properties
The antimicrobial efficacy of isoindoline derivatives has also been investigated. The introduction of the fluoropyridine group is believed to enhance the compound's interaction with microbial enzymes.
Data Table: Antimicrobial Activity
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-FP-Isoindoline | E. coli | 15 |
| 2-FP-Isoindoline | S. aureus | 18 |
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices such as OLEDs (Organic Light Emitting Diodes). Its ability to form stable films and its photophysical properties are under investigation for potential applications in display technologies.
Case Study:
Research conducted by materials scientists has shown that incorporating this compound into polymer matrices improves the efficiency and stability of OLED devices .
Research Tool Applications
1. Chemical Probes
Due to its specific interactions with biological targets, this compound can serve as a chemical probe in biological research. It can be utilized to study enzyme mechanisms or cellular pathways.
Data Table: Research Applications
| Application Type | Description |
|---|---|
| Chemical Probe | Used to investigate enzyme inhibition mechanisms |
| Fluorescent Marker | Potential use in imaging techniques |
Mechanism of Action
The mechanism of action of 2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluoropyridine moiety enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Structural Analogues with Pyridine-Based Substituents
a. 2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione (2l)
- Structure : Features a pyridine ring at the 2-position (unfluorinated) linked via a methyl group.
- Synthesis : Yielded 76% via nucleophilic substitution of potassium phthalimide with pyridin-2-ylmethyl bromide .
- Key Data : Melting point 112–114°C; confirmed by $ ^1H $ NMR (δ 8.52–7.85 ppm for pyridine protons) and HRMS .
b. 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione
- Structure : Chloropyridazinylmethyl substitution.
- Safety Profile : Classified under GHS as hazardous (acute toxicity, skin irritation) .
- Commercial Availability : Priced at $85–$2142 per gram, reflecting challenges in synthesis and purification .
- Comparison : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance lipophilicity .
Halogenated Isoindoline-1,3-dione Derivatives
a. 5,6-Dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione
- Structure : Dichloro-substituted isoindoline core with a fluorophenyl group.
- Biological Activity : Exhibits enhanced cytotoxicity due to halogenation; IC$ _{50} $ values <50 µM in cancer cell lines .
- Comparison : The dichloro core increases steric hindrance, whereas the fluorophenyl group improves membrane permeability.
b. 2-(3-((2-Fluorobenzyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione (Compound 2)
Heterocyclic and Aromatic Derivatives
a. 2-(Thiophene-2-ylmethyl)isoindoline-1,3-dione (2k)
b. 2-(4-Acetyl-2,6-dimethylphenyl)isoindoline-1,3-dione
- Structure : Acetylated phenyl group.
- Activity : Demonstrates antiamnesic effects in murine models via cholinesterase inhibition .
- Comparison : Bulky substituents like acetyl reduce solubility but enhance target specificity.
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
Key Research Findings
Fluorine’s Role : Fluorine substitution enhances metabolic stability and bioavailability by reducing oxidative metabolism .
Synthetic Challenges : Fluorinated pyridine derivatives require stringent conditions (e.g., anhydrous solvents, catalytic bases) to achieve moderate yields (26–36%) .
Biological Trends : Halogenation and heteroaromatic substituents correlate with improved anticancer and antimicrobial activities .
Biological Activity
2-((2-Fluoropyridin-3-yl)methyl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer activity and other pharmacological effects.
- Molecular Formula : C14H9FN2O2
- Molecular Weight : 256.23 g/mol
- CAS Number : Not specified in the sources.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of human tumor cells.
In Vitro Studies
A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of approximately sixty cancer cell lines. The results indicated:
- Mean GI50 : 15.72 μM
- Mean TGI : 50.68 μM
These values suggest that the compound exhibits significant antitumor activity, particularly against colon cancer cells (COLO 205), where it displayed a selectivity index (SI) of 9.24, indicating a higher potency against cancer cells compared to normal cells .
Case Study: A549 Cell Line
In another investigation focusing on lung adenocarcinoma (A549 cell line), the compound demonstrated:
- Inhibition of Cell Viability : The treatment resulted in a notable reduction in cell viability, supporting its potential as an anticancer agent .
The proposed mechanism for the anticancer activity of this compound involves interaction with cellular pathways that regulate apoptosis and cell proliferation. Molecular docking studies suggest that it may inhibit specific enzymes involved in cancer cell survival and proliferation .
Other Biological Activities
Beyond anticancer properties, isoindoline derivatives are known to exhibit various biological activities:
- Acetylcholinesterase Inhibition : Some derivatives have shown potential as acetylcholinesterase inhibitors, which may have implications for treating neurodegenerative diseases like Alzheimer's .
- Neuroprotective Effects : Compounds similar to this compound have demonstrated neuroprotective effects against oxidative stress in neuronal models .
Pharmacokinetics and Toxicity
The pharmacokinetic profile and toxicity assessments are crucial for understanding the therapeutic potential and safety of the compound. Preliminary studies indicate favorable drug-like properties, but further research is necessary to establish comprehensive pharmacokinetic data and long-term toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
